Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
The compound “Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate” is likely to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . The presence of the bromobenzamido and nitrothiophene groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a thiophene ring (a five-membered ring with one sulfur atom), and a nitro group attached to the thiophene ring. The bromobenzamido group would be attached to the carboxylate group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction. The nitro group could potentially be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The bromine atom could potentially make the compound denser and higher-boiling than similar compounds without a halogen .Scientific Research Applications
Carboxyl-Group Protection in Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, similar in function to the 2-methylthioethyl group, has been utilized for carboxyl-group protection in peptide synthesis. This protective group offers selective removal advantages after conversion into the corresponding sulphone by alkali treatment, highlighting an alternative approach in peptide synthesis strategies (Amaral, 1969).
Physicochemical Properties and Complex Formation
Research into the physicochemical properties, solubility, and chemical stability of related ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has been conducted. The formation of complexes with Cu(II), Co(II), and Ni(II) using one of these ligands demonstrates the potential for these compounds in developing coordination chemistry and material science applications (Chekanova et al., 2014).
Catalytic Applications in Organic Synthesis
The palladium-catalyzed direct arylation of heteroaromatics using substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, which are similar to ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate, demonstrates their utility in facilitating the synthesis of biheteroaryls. This method prevents dimer or oligomer formation due to the ester groups blocking at C5, providing an efficient route to high yields of biheteroaryls and showcasing the potential of these compounds in organic synthesis (Fu et al., 2012).
Synthesis of Complex Organic Molecules
The compound plays a crucial role in the synthesis of complex organic molecules such as six- to nine-membered ring oximinoorthodithiolactones. These molecules are synthesized through a cyclization process of nitroketene S,S-acetals in trifluoromethanesulfonic acid, indicating the versatility of this compound derivatives in synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Coustard, 2001).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .
properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBSAKHELXZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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